Epiderstatin
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Overview
Description
Epiderstatin is a natural product that is extracted from the marine sponge, Epipolasis sp. It was first discovered in 1990 by H. Kobayashi and colleagues. Epiderstatin has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The purpose of
Scientific Research Applications
1. Inhibition of EGF-Stimulated Growth
Epiderstatin, identified as a glutarimide antibiotic, has shown potent inhibitory effects on the signal transduction of epidermal growth factor (EGF). Specifically, it inhibits DNA synthesis induced by various peptide growth factors in a mouse epidermal cell line, BALB/MK, without inhibiting protein tyrosine kinase activity of the EGF-receptor or serine/threonine kinase activity of protein kinase C. This indicates its role in potentially influencing cell cycle and growth processes without directly affecting protein kinase activities (Osada, Kikuchi, Makishima, & Isono, 1994).
2. Reversion of Transformed Cell Morphology
Epiderstatin was found to reverse the morphology of NRK cells transformed by a temperature-sensitive mutant of Rous sarcoma virus from a transformed phenotype to a normal phenotype. This action did not inhibit the protein kinase activity of p60v-src, indicating a unique pathway of action. It was observed to block the cell cycle progression of src(ts)-NRK cells at the G0/G1 phase, hinting at its potential use in controlling abnormal cell growth (Osada, Sasaki, Sonoda, & Isono, 1992).
3. Structural Analysis and Synthesis
Research has been conducted on the absolute configuration and synthesis of epiderstatin. Understanding its structure is crucial for exploring its biological activities and potential therapeutic applications. Studies include X-ray analysis, force-field energy calculations, and circular dichroism analysis for determining its configuration, as well as efforts in total synthesis (Sonoda, Kobayashi, Ubukata, Osada, & Isono, 1992).
4. Study on Analogues
Research on thiazoline analogues of epiderstatin indicated that epiderstatin itself is not a real inhibitor of signal transduction of EGF, but rather the inhibition arose from acetoxycycloheximide contaminating the preparation of natural epiderstatin. This discovery underlines the importance of purity and accurate characterization in research studies (Rani, Cui, Ubukata, & Osada, 1995).
properties
CAS RN |
126602-16-2 |
---|---|
Product Name |
Epiderstatin |
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[(3Z)-3-[(3S,5S)-3,5-dimethyl-6-oxopiperidin-2-ylidene]-2-oxopropyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1 |
InChI Key |
WFHHLLAMGXGSRT-ZYPOWASYSA-N |
Isomeric SMILES |
C[C@H]\1C[C@@H](C(=O)N/C1=C\C(=O)CC2CC(=O)NC(=O)C2)C |
SMILES |
CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C |
Canonical SMILES |
CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C |
synonyms |
4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione epiderstatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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